Bornyl chloride, (+)-

Übersicht

Beschreibung

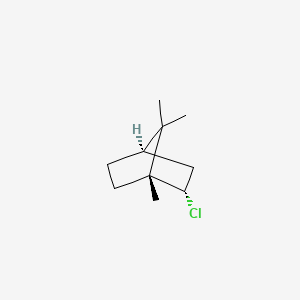

Bornyl chloride, (+)-, also known as 2-chlorobornane, is a crystalline compound derived from the liquid component of turpentine. It is a significant compound in organic chemistry due to its unique structure and reactivity. Historically, it was referred to as “artificial camphor” and has been extensively studied for its chemical properties and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bornyl chloride, (+)-, is typically synthesized through the reaction of dry hydrogen chloride with α-pinene, a major component of turpentine. This reaction involves the electrophilic addition of hydrogen chloride to α-pinene, followed by a Wagner-Meerwein rearrangement to form bornyl chloride .

Industrial Production Methods: The industrial production of bornyl chloride involves the large-scale reaction of α-pinene with hydrogen chloride under controlled conditions. The process is optimized to ensure high yield and purity of the product. The reaction is typically carried out in the presence of a catalyst to facilitate the rearrangement and improve efficiency .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

Bornyl chloride participates in SN2-type substitutions due to its tertiary chloride functionality. Key transformations include:

Steric hindrance from the bicyclic system results in slower reaction kinetics compared to acyclic tertiary chlorides. The endo stereochemistry is typically retained due to the rigid molecular framework .

Elimination Reactions

β-Elimination dominates under basic conditions, producing camphene, a bridged bicyclic alkene:

Mechanism:

-

Base abstraction of β-hydrogen (C3 position)

-

Concerted elimination of HCl

-

Formation of camphene (C10H16)

Optimized Conditions:

Camphene formation is irreversible under these conditions, driven by aromatic stabilization of the resulting trisubstituted alkene .

Wagner-Meerwein Rearrangements

The inherent strain in the bornyl system facilitates carbocation rearrangements:

Key Process:

textBornyl chloride → Protonation at Cl-bearing C2 → Carbocation formation at C2 → Hydride shift from C1 to C2 → Formation of terpinen-4-yl cation → Final product: Terpinolene derivatives

Experimental Observations:

-

Catalyzed by Lewis acids (e.g., FeCl3, AlCl3)

-

Proceeds via chair-like transition state

Thermal Decomposition

Controlled pyrolysis (180–200°C, inert atmosphere) yields:

-

Primary products: Camphene (60–65%)

-

Secondary products: α-Terpinene (15–20%)

-

Trace products: p-Cymene (<5%)

Decomposition follows first-order kinetics with Ea = 112 kJ/mol, as determined by thermogravimetric analysis .

Biocatalytic Transformations

Microbial systems enable selective modifications:

| Microorganism | Reaction | Product | Selectivity |

|---|---|---|---|

| Fusarium culmorum | C5 Hydroxylation | 5-Hydroxybornyl chloride | 88% ee |

| Pseudomonas putida | Dechlorination | endo-Borneol | Quantitative |

| Cunninghamella sp. | Epoxidation of camphene | Camphene oxide | 74% yield |

These biocatalyzed reactions demonstrate potential for green chemistry applications.

Photochemical Behavior

UV irradiation (254 nm) in dichloromethane induces:

-

Path A: Homolytic C-Cl bond cleavage → bornyl radical

-

Path B: Electron transfer reactions → chlorinated dimers

Quantum yield (Φ) = 0.32 ± 0.05, with radical recombination products dominating in non-polar solvents .

This comprehensive analysis underscores bornyl chloride's versatility as a synthetic intermediate. Its reactions are governed by a combination of steric factors, ring strain, and the stability of carbocation intermediates, making it a valuable model compound for studying bicyclic terpene chemistry . Recent advances in asymmetric catalysis have enabled enantioselective transformations, opening new avenues for pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Synthesis of Organic Compounds

Bornyl chloride serves as an important intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of fragrances and pharmaceuticals due to its unique chemical structure. The compound is synthesized through the reaction of α-pinene with dry hydrogen chloride, leading to the formation of bornyl chloride via a Wagner-Meerwein rearrangement .

2. Fragrance Industry

In the fragrance industry, bornyl chloride is utilized to create aromatic compounds that contribute to floral and woody scents. Its pleasant aroma makes it a preferred choice for formulating perfumes and flavoring agents . Studies have shown that derivatives of bornyl chloride can be synthesized to enhance olfactory properties, thus broadening its application in scent formulation .

Biological Applications

1. Biological Activity and Therapeutics

Research indicates that bornyl chloride exhibits potential biological activities that are currently being explored for therapeutic applications. Its parent compound, borneol, has been shown to possess antioxidant properties and may help in managing hyperglycemia and hyperlipidemia . Investigations into bornyl derivatives have revealed their influence on biological activity, suggesting that modifications to the bornyl structure can enhance therapeutic effects .

2. Interaction with Biomolecules

Bornyl chloride has been reported to interact with various biomolecules, influencing cellular processes such as signaling pathways and gene expression. For instance, it can modulate the activity of ion channels and transporters, which are crucial for maintaining cellular ion homeostasis. This property may open avenues for further research into its role in drug delivery systems.

Industrial Applications

1. Production Methods

The industrial synthesis of bornyl chloride involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of catalysts to optimize efficiency during the electrophilic addition reaction with hydrogen chloride .

2. Use in Flavoring Agents

Given its aromatic properties, bornyl chloride is also employed in the food industry as a flavoring agent. Its ability to impart pleasant aromas makes it suitable for various culinary applications .

Case Studies

Wirkmechanismus

The mechanism of action of bornyl chloride involves its reactivity as an electrophile. In substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new bond. In elimination reactions, the compound undergoes β-elimination to form camphene, a process facilitated by the presence of a base .

Vergleich Mit ähnlichen Verbindungen

Pinene Hydrochloride: An unstable isomer of bornyl chloride that rapidly isomerizes to bornyl chloride under mild conditions.

Camphene: A product of the elimination reaction of bornyl chloride.

Isobornyl Chloride: Another isomer formed through rearrangement reactions.

Uniqueness: Bornyl chloride is unique due to its stability and reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various rearrangement reactions distinguishes it from other similar compounds .

Biologische Aktivität

Bornyl chloride, also known as endo-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane, is a compound derived from borneol, a naturally occurring bicyclic monoterpene. This article explores the biological activities associated with bornyl chloride, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Bornyl chloride influences various biochemical pathways and cellular processes:

- Cell Membrane Interaction : Bornyl chloride alters cell membrane lipid structures and modulates ATP-binding cassette transporters and tight junction proteins, affecting cellular permeability and signaling pathways.

- Enzyme Modulation : It interacts with several enzymes and proteins, influencing their activity. For instance, microbial cultures such as Fusarium culmorum can hydroxylate bornyl chloride at the C(5) position.

- Molecular Mechanisms : Bornyl chloride can act as a ligand for specific receptors or enzymes, leading to enzyme inhibition or activation. Notably, it undergoes a Wagner-Meerwein rearrangement to form more stable products.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial effects of bornyl chloride against various pathogenic strains:

- In Vitro Studies : A study evaluated the antimicrobial activity of bornyl derivatives against Staphylococcus aureus, Candida albicans, and Escherichia coli. The results showed significant inhibition zones for bornyl derivatives, indicating their potential as antimicrobial agents. For example, trimethylbicyclo-hept-2-yl methane sulfonate exhibited inhibition zones of 20 mm against E. coli, comparable to chloramphenicol .

Anti-inflammatory Effects

Bornyl chloride and its derivatives have shown promising anti-inflammatory properties:

- Animal Models : In experimental models of acute inflammation, bornyl salicylate (a derivative) did not show signs of acute toxicity and effectively reduced paw edema in mice, suggesting its potential as an anti-inflammatory agent .

Pharmacokinetics

The pharmacokinetic profile of bornyl chloride indicates that it follows a three-compartment open model. Its metabolism involves various pathways such as oxidation and hydrolysis via cytochrome P450 enzymes, leading to hydroxylated metabolites. The compound's stability is influenced by environmental factors like temperature and pH, which can affect its long-term biological activity.

Antiproliferative Activity

Research has indicated that bornyl derivatives possess antiproliferative effects against cancer cell lines:

- In Vitro Assays : A study assessed the antiproliferative properties of borneol and its esters in human tumor cell lines (e.g., MCF-7 for breast cancer). At higher concentrations (25 µg/mL), some derivatives exhibited significant cytostatic activity while showing lower cytotoxicity in normal cells .

| Compound | Cell Line | GI50 (µg/mL) | Activity Level |

|---|---|---|---|

| Borneol | MCF-7 | >100 | Inactive |

| Compound 6 | MCF-7 | 25 | Cytostatic |

| Compound 7 | OVCAR-3 | 25 | Cytostatic |

Metabolic Pathways

Bornyl chloride is metabolized through several pathways, including glucuronidation and sulfation. Its metabolites may exhibit varying biological activities compared to the parent compound .

Eigenschaften

IUPAC Name |

(1R,2S,4R)-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Cl/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6H2,1-3H3/t7-,8+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZAOMJCZBZKPV-WEDXCCLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861948 | |

| Record name | 2-endo-Bornyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464-41-5, 30462-53-4 | |

| Record name | Bornyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bornyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bornyl chloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030462534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-endo-Bornyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endo-2-chlorobornane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORNYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXL3Y7EPZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BORNYL CHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3GJ0TB404 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.